6-Bromo-3-fluoro-2-methylbenzoic acid

Description

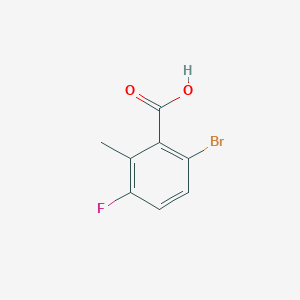

Its structure features:

- A carboxylic acid group at position 1.

- A methyl group at position 2 (ortho to COOH).

- A fluorine atom at position 3 (meta to COOH).

- A bromine atom at position 6 (para to position 2).

The compound is likely used as a synthetic intermediate in pharmaceuticals or agrochemicals, given its structural similarity to other cataloged life science reagents .

Properties

IUPAC Name |

6-bromo-3-fluoro-2-methylbenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrFO2/c1-4-6(10)3-2-5(9)7(4)8(11)12/h2-3H,1H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMZOIRLDOANQDC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1C(=O)O)Br)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrFO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.03 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1427382-17-9 | |

| Record name | 6-bromo-3-fluoro-2-methylbenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Scientific Research Applications

Medicinal Chemistry

6-Bromo-3-fluoro-2-methylbenzoic acid serves as a key intermediate in the synthesis of various pharmaceuticals. Its derivatives have shown potential as:

- Anti-inflammatory Agents : Research indicates that compounds derived from this acid can inhibit inflammatory pathways, making them candidates for drug development targeting conditions like arthritis and other inflammatory diseases.

- Anticancer Agents : Studies have demonstrated that derivatives can induce apoptosis in cancer cells. For instance, a study highlighted the compound's ability to alter the expression of proteins involved in apoptosis, such as Bcl-2 and Bax, leading to increased activation of caspase-3, which is crucial for programmed cell death.

Agrochemicals

The compound is being explored for its use in developing herbicides and pesticides. Its unique structure allows for modifications that can enhance biological activity against pests while minimizing environmental impact.

Materials Science

Due to its fluorinated structure, 6-Bromo-3-fluoro-2-methylbenzoic acid is utilized in synthesizing specialty polymers and materials with enhanced thermal stability and chemical resistance. Such materials are relevant in electronics and coatings industries.

Table 1: Comparison of Biological Activities of Derivatives

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal assessed the cytotoxic effects of various halogenated benzoic acids, including 6-Bromo-3-fluoro-2-methylbenzoic acid, on lung cancer cell lines (A549). The results indicated a significant reduction in cell viability at concentrations above 10 µM, suggesting potential for further development as an anticancer therapeutic.

Case Study 2: Synthesis of Agrochemical Derivatives

Research conducted at a leading agricultural chemistry institute explored the synthesis of herbicide candidates based on the structure of 6-Bromo-3-fluoro-2-methylbenzoic acid. The synthesized compounds exhibited promising herbicidal activity against several weed species, demonstrating the compound's versatility beyond medicinal applications .

Mechanism of Action

The mechanism by which 6-Bromo-3-fluoro-2-methylbenzoic acid exerts its effects depends on its specific application. For example, in drug development, it may interact with molecular targets such as enzymes or receptors, influencing biological pathways.

Comparison with Similar Compounds

Table 1: Structural and Molecular Comparison

Electronic and Steric Effects

Acidity :

- The ortho-methyl group (EDG) in 6-bromo-3-fluoro-2-methylbenzoic acid reduces acidity compared to analogs with EWGs (e.g., CF₃ or F) at ortho positions. For example, 6-bromo-2-fluoro-3-(trifluoromethyl)benzoic acid (CF₃ at meta) exhibits stronger acidity due to the electron-withdrawing trifluoromethyl group.

- In 6-bromo-2-fluoro-3-methylbenzoic acid, the ortho-fluorine (EWG) significantly enhances acidity compared to the target compound.

- Reactivity in Synthesis: The para-bromine in the target compound (position 6) may facilitate electrophilic substitution reactions at position 4, whereas analogs like 4-bromo-2-fluoro-6-methylbenzoic acid (Br at position 4) could show distinct regioselectivity.

Physicochemical Properties

Molecular Weight and Lipophilicity :

- The trifluoromethyl analog (MW 287.01) has higher lipophilicity than the target compound (MW 233.03), impacting solubility and membrane permeability.

- Positional isomers (e.g., 3-bromo-6-fluoro-2-methylbenzoic acid) share identical molecular weights but differ in dipole moments due to substituent arrangement.

- Thermal Stability: Limited data exist, but electron-withdrawing groups (e.g., CF₃, F) generally enhance thermal stability compared to EDGs like CH₃.

Biological Activity

6-Bromo-3-fluoro-2-methylbenzoic acid (C₈H₆BrFO₂) is an aromatic carboxylic acid characterized by the presence of bromine and fluorine substituents on its benzene ring. It has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by relevant data, case studies, and research findings.

The molecular weight of 6-bromo-3-fluoro-2-methylbenzoic acid is approximately 233.03 g/mol. The unique arrangement of substituents—bromine at the 6-position, fluorine at the 3-position, and a methyl group at the 2-position—enhances its chemical reactivity and potential biological activity.

Anticancer Properties

Research has indicated that structurally related compounds exhibit notable cytotoxic effects against various cancer cell lines. For instance, a study highlighted that related benzoic acid derivatives showed IC₅₀ values significantly lower than established chemotherapeutics like 5-fluorouracil (5-FU) against non-small cell lung cancer (A549) cells.

Table 1: Inhibitory Activity of Related Compounds Against A549 Cells

| Compound | IC₅₀ (µM) | Mechanism of Action |

|---|---|---|

| 6l | 0.46 ± 0.02 | Induces apoptosis via mitochondrial pathways |

| 5-FU | 4.98 ± 0.41 | Standard chemotherapeutic agent |

| 6k | 3.14 ± 0.29 | Induces apoptosis through caspase activation |

The compound denoted as 6l was particularly noted for its ability to induce apoptosis in A549 cells through mitochondrial and caspase-3-dependent pathways, suggesting its potential as a candidate for lung cancer treatment.

The biological activity of 6-bromo-3-fluoro-2-methylbenzoic acid may involve several mechanisms:

- Apoptosis Induction : The compound is believed to promote apoptosis by altering the expression levels of key proteins involved in apoptotic pathways, such as Bcl-2 (anti-apoptotic) and Bax (pro-apoptotic), leading to increased activation of caspase-3.

- Enzyme Interaction : Similar compounds have shown the ability to interact with various enzymes, potentially modulating their activity and affecting metabolic pathways relevant to cancer progression.

Comparative Analysis with Similar Compounds

To understand the uniqueness of 6-bromo-3-fluoro-2-methylbenzoic acid, it is essential to compare it with structurally similar compounds:

Table 2: Comparison of Structural Analogues

| Compound Name | Molecular Formula | Key Differences |

|---|---|---|

| 3-Bromo-6-fluoro-2-methylbenzoic acid | C₈H₆BrFO₂ | Different positions of bromine and fluorine |

| 6-Bromo-2-fluoro-3-(trifluoromethyl)benzoic acid | C₈H₄BrF₄O₂ | Contains trifluoromethyl group enhancing lipophilicity |

| 6-Bromo-3-fluoro-2-(trifluoromethoxy)benzoic acid | C₈H₅BrF₃O₃ | Has a trifluoromethoxy group altering solubility |

Q & A

Basic: What are the common synthetic routes for preparing 6-Bromo-3-fluoro-2-methylbenzoic acid?

Methodological Answer:

Synthesis typically involves sequential halogenation and functional group modifications. Key steps include:

- Bromination : Direct bromination of 3-fluoro-2-methylbenzoic acid using Br₂ in the presence of FeBr₃ or NBS (N-bromosuccinimide) under controlled conditions .

- Fluorination : Fluorine introduction via electrophilic substitution or halogen exchange (e.g., using KF in polar aprotic solvents) .

- Purification : Column chromatography or recrystallization to isolate the product.

Modern approaches like flow chemistry (as demonstrated for analogous bromo-formylbenzoic acids) can enhance reaction efficiency and safety by minimizing hazardous solvent use .

Basic: How do the substituents on the benzoic acid ring influence the compound's physicochemical properties?

Methodological Answer:

The substituents (Br, F, CH₃, COOH) significantly alter:

- Electron Density : Bromine (electron-withdrawing) and fluorine (strongly electronegative) reduce electron density at the ortho and para positions, directing electrophilic attacks to specific sites .

- Solubility : The polar carboxylic acid group enhances water solubility, while bromine and methyl groups increase hydrophobicity, requiring solvent optimization for reactions .

- Acidity : Electron-withdrawing groups (Br, F) increase the acidity of the carboxylic acid (pKa ~2.5–3.0), critical for deprotonation in coupling reactions .

Advanced: What strategies optimize Suzuki-Miyaura cross-coupling reactions using this compound?

Methodological Answer:

Key parameters for efficient cross-coupling:

- Catalyst System : Pd(PPh₃)₄ or Pd(OAc)₂ with ligands like SPhos or XPhos to enhance oxidative addition at the bromine site .

- Solvent : Use DMF or THF for solubility; microwave-assisted heating can reduce reaction time .

- Base : Cs₂CO₃ or K₃PO₄ to deprotonate the carboxylic acid and facilitate transmetalation .

- Monitoring : Track reaction progress via TLC or LC-MS to avoid over-coupling or debromination .

Advanced: How can conflicting data on halogenation reaction yields be resolved?

Methodological Answer:

Contradictions often arise from:

- Reagent Ratios : Excess brominating agents (e.g., Br₂) may lead to di-substitution; stoichiometric control is critical .

- Temperature : Higher temperatures (80–100°C) favor bromination but may degrade sensitive functional groups .

- Catalyst Purity : FeBr₃ vs. AlBr₃ can alter regioselectivity. Validate catalyst quality via elemental analysis .

Resolution : Design a DOE (Design of Experiments) to test variables systematically, using HPLC to quantify intermediates and byproducts .

Basic: What spectroscopic techniques confirm the structure of 6-Bromo-3-fluoro-2-methylbenzoic acid?

Methodological Answer:

- ¹H/¹³C NMR : Identify substituent positions (e.g., methyl protons at δ ~2.3 ppm, aromatic protons split by fluorine coupling) .

- FT-IR : Carboxylic acid O-H stretch (~2500–3000 cm⁻¹) and C=O (~1680 cm⁻¹) .

- HRMS : Exact mass verification (C₈H₆BrFO₂: theoretical [M+H]⁺ = 246.95) .

Advanced: How does the methyl group at the 2-position affect regioselectivity in electrophilic substitution?

Methodological Answer:

The methyl group:

- Steric Hindrance : Directs electrophiles to the less hindered para position relative to itself.

- Electronic Effects : Mild electron-donating via hyperconjugation, competing with bromine/fluorine’s electron-withdrawing effects.

Experimental Validation : Compare nitration (HNO₃/H₂SO₄) outcomes with/without methyl substitution. Computational modeling (DFT) can predict charge distribution and reactive sites .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.